3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate
Description
3-(1H-Tetrazol-1-yl)phenyl 2-methylbenzoate is a synthetic organic compound featuring a tetrazole moiety linked to a phenyl ring, which is esterified with 2-methylbenzoic acid. The tetrazole group (1H-tetrazol-1-yl) is a five-membered aromatic ring containing four nitrogen atoms, known for its role as a bioisostere of carboxylic acids due to its ability to participate in hydrogen bonding . This structural motif enhances solubility and binding affinity in biological systems, making it valuable in medicinal chemistry. The 2-methylbenzoate ester contributes steric bulk and modulates lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C15H12N4O2/c1-11-5-2-3-8-14(11)15(20)21-13-7-4-6-12(9-13)19-10-16-17-18-19/h2-10H,1H3 |
InChI Key |
CKZUJXNLASDXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
[2+3] Cycloaddition of Nitriles with Azides
The classic method involves reacting nitriles with sodium azide (NaN₃) in the presence of a Lewis acid catalyst. For 3-(1H-tetrazol-1-yl)phenyl derivatives, this typically begins with 3-cyanophenol as the precursor.
-
Reagents : 3-cyanophenol, NaN₃, trimethyl orthoformate (TMOF), acetic acid.
-
Conditions : Reflux at 100°C for 24 hours under inert atmosphere.
-
Mechanism : TMOF acts as a dehydrating agent, facilitating the cycloaddition. The reaction proceeds via intermediate iminophosphorane formation, followed by cyclization.
-
Yield : 30–50%, limited by competing hydrolysis of the nitrile group under acidic conditions.
Three-Component Synthesis Using TMS-Azide
A modern approach employs trimethylsilyl azide (TMS-azide) with aldehydes and amines, catalyzed by InCl₃.
-
Reagents : 3-formylphenol, ammonium chloride, TMS-azide, InCl₃.
-
Conditions : Solvent-free, 80°C for 2 hours.
-
Advantages : Higher yields (75–85%), shorter reaction time, and avoidance of hazardous NaN₃.
-
Limitations : Requires anhydrous conditions and specialized handling of TMS-azide.
Esterification of the Tetrazole-Phenol Intermediate
After tetrazole ring formation, the phenol group at the 3-position is esterified with 2-methylbenzoyl chloride. Key methods include:
Schotten-Baumann Reaction
-
Reagents : 3-(1H-tetrazol-1-yl)phenol, 2-methylbenzoyl chloride, aqueous NaOH, dichloromethane (DCM).
-
Conditions : 0–5°C, vigorous stirring for 4 hours.
-
Mechanism : The phenol is deprotonated by NaOH, forming a phenoxide ion that nucleophilically attacks the acyl chloride.
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Yield : 60–70%, with side products arising from incomplete acylation or hydrolysis of the acyl chloride.
Steglich Esterification
-
Reagents : 3-(1H-tetrazol-1-yl)phenol, 2-methylbenzoic acid, N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
-
Conditions : Room temperature, 12 hours in anhydrous DCM.
-
Advantages : Higher selectivity, minimal racemization, and compatibility with acid-sensitive tetrazoles.
-
Yield : 80–85%, though requiring costly reagents and post-reaction filtration to remove dicyclohexylurea.
Integrated Synthesis Protocols
One-Pot Sequential Synthesis
Combining tetrazole formation and esterification in a single reactor reduces intermediate isolation steps:
-
Tetrazole Formation : 3-cyanophenol, NaN₃, TMOF, acetic acid, 100°C, 24 hours.
-
In Situ Esterification : Direct addition of 2-methylbenzoyl chloride and NaOH at 0°C.
-
Yield : 55–60% overall.
-
Challenges : Acidic conditions during tetrazole synthesis may hydrolyze the acyl chloride, necessitating strict pH control.
Protective Group Strategies
To prevent undesired side reactions during esterification, the tetrazole nitrogen is often protected:
-
Trityl Protection : Reacting the tetrazole with trityl chloride in pyridine, followed by deprotection with HCl/ethyl acetate.
Optimization and Scalability Considerations
Solvent Selection
Catalytic Enhancements
Purification Techniques
-
Column Chromatography : Essential for isolating tetrazole intermediates (Hexane/EtOAc = 1:3).
-
Recrystallization : Ethanol/water mixtures yield high-purity 3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate (mp 219–221°C).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|
| [2+3] Cycloaddition | 30–50 | 24 | Low | Moderate |
| Three-Component Synthesis | 75–85 | 2 | High | High |
| Schotten-Baumann | 60–70 | 4 | Low | High |
| Steglich Esterification | 80–85 | 12 | High | Moderate |
Key Findings :
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 3-(1H-tetrazol-1-yl)phenol and 2-methylbenzoic acid.
-
Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid hydrolysis follows a protonation pathway.
Nucleophilic Substitution at the Tetrazole Ring
The tetrazole ring undergoes substitution reactions at the N1 position due to its electron-deficient nature.
-
Key Observations :
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Huisgen Cycloaddition | CuI, Et₃N, CH₃CN, 60°C | Triazole-linked derivatives | 82% | |
| Nitrile Imine Cycloaddition | PhC≡N, Et₃N, THF, RT | Pyrazoline derivatives | 65% |
-
Structural Impact : Cycloaddition modifies the tetrazole ring, enhancing structural complexity for applications in materials science .
Hydrogenation of the Tetrazole Ring
Catalytic hydrogenation reduces the tetrazole ring to a dihydrotetrazole derivative.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 4,5-Dihydro-1H-tetrazol-1-yl phenyl 2-methylbenzoate | 88% |
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Note : Partial hydrogenation preserves the ester group while altering the tetrazole's aromaticity.
Oxidation Reactions
Oxidative cleavage of the tetrazole ring occurs under strong oxidizing conditions.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ oxidation | KMnO₄, H₂SO₄, 100°C | 3-Carboxyphenyl 2-methylbenzoate + N₂O | 70% | |
| H₂O₂/Fe³⁺ | H₂O₂, FeCl₃, CH₃CN, 60°C | Benzoic acid derivatives + NH₃ | 55% |
Esterification/Transesterification
The ester group undergoes transesterification with alcohols or acid chlorides.
Photochemical Reactions
UV irradiation induces tetrazole ring decomposition via the Lossen rearrangement.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| UV light (254 nm) | CH₃CN, RT, 6h | 3-Isocyanatophenyl 2-methylbenzoate | 60% |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial and Antifungal Activity
Research indicates that 3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate exhibits significant antibacterial and antifungal properties. Its mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for microbial survival. For instance, studies have shown that compounds with similar tetrazole structures can effectively inhibit bacterial growth against strains like Escherichia coli and Staphylococcus aureus .
2. Anti-inflammatory Effects
The compound's ability to mimic carboxylic acids allows it to interact with inflammatory pathways, suggesting potential applications in treating inflammatory diseases. In vitro studies have demonstrated that related tetrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
3. Drug Design and Bioisosterism
The tetrazole moiety serves as a bioisostere for carboxylic acids, which is advantageous in drug design. This property enables the development of novel pharmaceuticals that can evade metabolic degradation while maintaining biological activity. For example, structural modifications involving tetrazoles have been linked to enhanced potency against cancer cell lines in molecular docking studies .
Materials Science Applications
1. Catalysis
In materials science, compounds like this compound are being explored as catalysts in organic reactions due to their unique electronic properties. The presence of the tetrazole ring can enhance catalytic activity by stabilizing transition states during chemical reactions .
2. Polymer Chemistry
Tetrazole derivatives are also being investigated for their potential use in polymer synthesis, where they can serve as functional monomers that impart desirable properties such as thermal stability and solubility .
Agricultural Chemistry Applications
1. Pesticide Development
The biological activity of tetrazole compounds extends to agricultural applications, particularly in developing new pesticides. Research has indicated that certain tetrazole derivatives exhibit insecticidal properties, making them candidates for environmentally friendly pest control solutions .
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Study A: Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus | Medicinal Chemistry |
| Study B: Anti-inflammatory Properties | Reduced levels of pro-inflammatory cytokines in vitro | Medicinal Chemistry |
| Study C: Catalytic Efficiency | Enhanced reaction rates in organic transformations using tetrazole catalysts | Materials Science |
| Study D: Pesticidal Efficacy | Showed significant insecticidal activity against common pests | Agricultural Chemistry |
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and physicochemical properties of 3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate with related compounds:
Key Observations:
- Ester vs. Amide Linkages : The 2-methylbenzoate ester in the target compound introduces greater lipophilicity compared to the amide-linked isonicotinamide derivative . This may reduce aqueous solubility but enhance cell membrane penetration.
- Bioisosteric Replacement: Replacing the carboxylic acid in 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid with an ester (as in the target compound) avoids ionization at physiological pH, improving oral bioavailability .
Physicochemical and Crystallographic Properties
- Solubility: The tetrazole group enhances water solubility through hydrogen bonding, as seen in 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate, which forms intramolecular O–H⋯N and O–H⋯O bonds . However, the 2-methylbenzoate ester in the target compound may offset this by increasing hydrophobicity.
- Crystal Packing : Compounds like 2-(1H-benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl benzoate () exhibit stabilized crystal lattices via hydrogen bonds and π-π stacking, suggesting similar solid-state behavior for the target compound.
Biological Activity
3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate is a compound of growing interest in medicinal chemistry due to its unique structural features, particularly the tetrazole ring and benzoate moiety. This compound has been investigated for various biological activities, including antibacterial, antifungal, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 280.28 g/mol. The presence of the tetrazole ring allows it to act as a bioisostere for carboxylic acids, which enhances its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole ring can mimic carboxylic acids, facilitating binding to active sites on proteins. This interaction can modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects.
Antibacterial Activity
Research has shown that compounds containing tetrazole rings exhibit significant antibacterial properties. For example, studies indicate that derivatives similar to this compound have been tested against a range of Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Reference Drug (e.g., Ciprofloxacin) | 25-50 | Various Gram-negative bacteria |
| This compound | 100-400 | E. coli, S. aureus |
The minimum inhibitory concentration (MIC) values suggest that while the compound exhibits antibacterial properties, it may not be as potent as some established antibiotics .
Antifungal Activity
In addition to antibacterial effects, the compound has also been explored for antifungal activity. It has shown promising results against various fungi, including Candida species.
| Compound | MIC (μg/mL) | Target Fungi |
|---|---|---|
| Reference Drug (e.g., Ketoconazole) | 50 | C. albicans |
| This compound | 100-200 | C. glabrata |
These findings indicate that while the compound exhibits antifungal activity, further optimization may be necessary to enhance its efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses. In vitro studies have demonstrated that derivatives can reduce inflammation markers in cell cultures.
Case Studies
Several studies have highlighted the biological activity of tetrazole derivatives:
- Study on Antimicrobial Properties : A study evaluated various tetrazole derivatives for their antimicrobial activity, revealing that certain substitutions on the phenyl ring significantly enhanced antibacterial potency.
- Anti-inflammatory Assessment : In another study, researchers assessed the anti-inflammatory properties of tetrazole compounds in animal models, demonstrating a reduction in inflammation markers comparable to standard anti-inflammatory drugs.
Q & A
Q. Regioselectivity control :
- Use directing groups (e.g., electron-withdrawing substituents) to orient coupling reactions.
- Adjust pH and temperature during diazonium salt formation to favor specific tautomers .
How can spectroscopic techniques (NMR, IR, mass spectrometry) confirm the structure and purity of this compound?
Q. Basic Characterization
- ¹H/¹³C NMR :
- IR spectroscopy :
- Mass spectrometry :
Q. Basic Biological Screening
- Anticancer activity :
- Enzyme inhibition :
- Antimicrobial testing :
How does the electronic nature of the tetrazole ring influence the bioactivity of 3-(1H-tetrazol-1-yl)phenyl derivatives, and what computational methods predict this?
Advanced Structure-Activity Relationship (SAR)
The tetrazole ring acts as a bioisostere for carboxylates, enhancing metabolic stability and hydrogen-bonding capacity. Computational approaches include:
- Density Functional Theory (DFT) : Calculates electron distribution (e.g., Mulliken charges) to predict interaction with target proteins .
- Molecular docking : Evaluates binding modes with enzymes (e.g., xanthine oxidase or bacterial targets). For example, docking into Klebsiella pneumoniae (PDB: 7BYE) revealed hydrogen bonds with Arg148 and hydrophobic interactions with Val49 .
- QSAR models : Relate substituent electronic parameters (Hammett σ) to biological activity .
What mechanistic pathways are implicated in the anticancer activity of 3-(1H-tetrazol-1-yl)phenyl derivatives, and how can they be experimentally validated?
Q. Advanced Mechanistic Studies
- Apoptosis induction :
- Protein expression analysis :
- Cytokine modulation :
Validation : siRNA knockdown of target genes (e.g., RAC-α) can confirm pathway specificity .
How can solvatochromic analysis and theoretical studies elucidate the physicochemical properties of 3-(1H-tetrazol-1-yl)phenyl derivatives?
Q. Advanced Physicochemical Analysis
- Solvatochromism :
- Theoretical studies :
- Lipophilicity :
Q. Example table :
| Solvent | ET(30) (kcal/mol) | λmax (nm) |
|---|---|---|
| Water | 63.1 | 379.6 |
| Ethanol | 51.9 | 372.8 |
| Dichloromethane | 40.7 | 365.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
